Benzyl 2-(2-oxooxazolidin-4-yl)acetate
Description
Benzyl 2-(2-oxooxazolidin-4-yl)acetate (CAS: 13590-42-6) is an oxazolidinone-containing ester with the molecular formula C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol . The compound features a benzyl ester group linked to a 2-oxooxazolidin-4-yl moiety, a structural motif associated with pharmacological activity, particularly in antimicrobial agents like linezolid.
Oxazolidinones are known for their role in inhibiting bacterial protein synthesis, and ester derivatives often serve as prodrugs or synthetic precursors.
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
benzyl 2-(2-oxo-1,3-oxazolidin-4-yl)acetate |
InChI |
InChI=1S/C12H13NO4/c14-11(6-10-8-17-12(15)13-10)16-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |
InChI Key |
VFXVGUKENCPCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
(a) Benzyl Phenyl Acetate (CAS: 102-16-9)
- Structure: A simple benzyl ester lacking the oxazolidinone ring.
- Molecular Formula : C₁₅H₁₄O₂; Molecular Weight : 226.27 g/mol .
- Physical Properties :
- Applications : Used in fragrances and flavorings due to its aromatic profile.
- Hazards : Causes skin/eye irritation and exhibits aquatic toxicity (H412) .
(b) Benzyl Acetate (CAS: 140-11-4)
- Structure : A basic ester with a benzyl group and acetate.
- Molecular Formula : C₉H₁₀O₂; Molecular Weight : 150.17 g/mol .
- Physical Properties :
- Applications : Common solvent and flavoring agent.
- Hazards : Chronic aquatic toxicity (H412) .
(c) Complex Oxazolidinone Derivatives
describes compounds like (S)-4-({3-[2-(Dimethylamino)ethyl]-1-[(3-[2-(dimethylamino)ethyl]-5-[(S)-2-oxooxazolidin-4-yl]methyl]-1H-indol-2-yl)methyl]-1H-indol-5-yl}methyl)oxazolidin-2-one, which incorporate the 2-oxooxazolidin-4-yl group into larger pharmacologically active molecules . These derivatives highlight the oxazolidinone ring’s role in enhancing target binding, particularly in antimicrobial or anticancer agents.
Physicochemical Properties Comparison
Research Findings and Gaps
- Structural Insights: The oxazolidinone ring enhances binding to bacterial ribosomes, as seen in linezolid. The target compound’s ester group may improve bioavailability compared to free acids .
- Data Limitations : Direct pharmacological or toxicological data for this compound are absent in the provided evidence, necessitating further studies.
Preparation Methods
Reagents and Reaction Conditions
-
Benzylamine : Serves as the nitrogen source for the oxazolidinone ring.
-
Glyoxylic acid : Provides the carbonyl and carboxylate groups necessary for cyclization.
-
Solvent : Methanol or ethanol under reflux (60–80°C).
-
Catalyst : Acetic acid or p-toluenesulfonic acid (pTSA) to facilitate imine formation.
The reaction proceeds via initial Schiff base formation between benzylamine and glyoxylic acid, followed by intramolecular cyclization to yield the oxazolidinone ring. Purification via flash chromatography (silica gel, ethyl acetate/hexane) typically achieves 65–75% yield.
Reductive Cyclization Using Sodium Borohydride
A modified reductive cyclization method, detailed in source, employs sodium borohydride (NaBH4) to streamline oxazolidinone formation. This approach is notable for its mild conditions and high enantioselectivity.
Procedure Overview
-
Azodicarboxylate Activation : Dibenzyl azodicarboxylate (1.0 equiv) reacts with benzylamine derivatives in acetonitrile at 0°C.
-
Reduction Step : NaBH4 (1.11 equiv) in methanol reduces intermediates to secondary alcohols.
-
Cyclization : Sodium hydroxide (1M) induces ring closure, yielding the oxazolidinone.
Key data:
| Parameter | Value |
|---|---|
| Temperature | 0°C (initial), RT (final) |
| Reaction Time | 2 hours (cyclization) |
| Yield | 90–99% |
| Enantiomeric Excess | 90–92% |
Advantages and Limitations
-
Advantages : High yields and enantiomeric purity; avoids harsh acids.
-
Limitations : Requires careful handling of NaBH4 and precise pH control during cyclization.
Enamine-Mediated Synthesis via Dean-Stark Trap
Source describes an enamine-based strategy using a Dean-Stark apparatus to remove water, driving the reaction toward completion. This method is ideal for synthesizing derivatives with bulky substituents.
Reaction Steps
-
Enamine Formation : (S)-4-phenyloxazolidin-2-one reacts with butanal in benzene under reflux, with water removal via Dean-Stark trap.
-
Cyclization : The enamine intermediate undergoes intramolecular attack to form the oxazolidinone ring.
Conditions :
Yield and Scalability
-
Yield : 47–58% for substituted derivatives.
-
Scalability : Suitable for gram-scale synthesis but limited by the need for continuous water removal.
Continuous Flow Synthesis for Industrial Applications
Industrial-scale production often employs continuous flow reactors to enhance efficiency. Source highlights automated systems that optimize temperature, pressure, and reagent mixing.
Key Features
-
Reactors : Microfluidic channels with residence times of 10–30 minutes.
-
Conditions :
-
Temperature: 50–70°C.
-
Pressure: 2–5 bar.
-
-
Output : 85–90% yield with >95% purity.
Comparative Analysis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation | 65–75 | 85–90 | Moderate |
| Reductive Cyclization | 90–99 | 95–98 | High |
| Enamine-Mediated | 47–58 | 90–92 | Low |
| Continuous Flow | 85–90 | >95 | Industrial |
Purification and Characterization
Post-synthesis purification is critical for pharmaceutical-grade material. Common techniques include:
Flash Chromatography
-
Stationary Phase : Silica gel (230–400 mesh).
-
Eluent : Ethyl acetate/hexane (3:7 to 1:1 gradient).
-
Outcome : Removes unreacted benzylamine and glyoxylic acid.
Crystallization
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
- Ecotoxicity : Avoid aqueous release due to chronic toxicity to aquatic organisms (EC50 <10 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
